(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane
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Overview
Description
(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[420]octane is a bicyclic compound with a unique structure that includes a diazabicyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane typically involves the enantioselective construction of the diazabicyclo scaffold. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and temperatures ranging from -20°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
(1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets. The diazabicyclo framework allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1R,6S)-3-Methyl-3,7-diazabicyclo[4.2.0]octane: Similar structure but lacks the boc protecting group.
(1R,6S)-8-Cbz-3,8-diazabicyclo[4.2.0]octane: Contains a different protecting group, leading to variations in reactivity and applications.
Uniqueness
The uniqueness of (1R,6S)-Rel-3-boc-1-methyl-3,7-diazabicyclo[4.2.0]octane lies in its specific stereochemistry and the presence of the boc protecting group, which enhances its stability and reactivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl (1R,6S)-1-methyl-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-6-5-9-12(4,8-14)7-13-9/h9,13H,5-8H2,1-4H3/t9-,12+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKITXPQOOVWRNA-JOYOIKCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNC1CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CN[C@H]1CCN(C2)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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